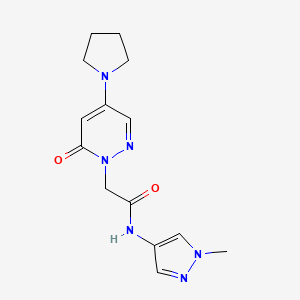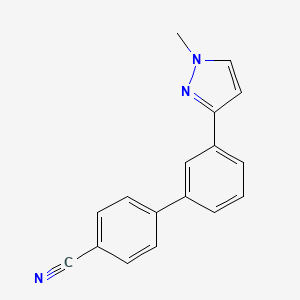![molecular formula C23H29N3O2 B3799724 (1R,2R)-1-[4-(2-hydroxyphenyl)piperazin-1-yl]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol](/img/structure/B3799724.png)
(1R,2R)-1-[4-(2-hydroxyphenyl)piperazin-1-yl]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
Descripción general
Descripción
(1R,2R)-1-[4-(2-hydroxyphenyl)piperazin-1-yl]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique spiro structure, which is a bicyclic system where two rings are connected through a single atom. The presence of a piperazine ring and a hydroxyphenyl group further enhances its chemical versatility and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-[4-(2-hydroxyphenyl)piperazin-1-yl]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable indene derivative and a piperidine derivative under acidic or basic conditions.
Introduction of the piperazine ring: The piperazine ring can be introduced through a nucleophilic substitution reaction, where a halogenated intermediate reacts with piperazine.
Attachment of the hydroxyphenyl group: This step involves the coupling of a hydroxyphenyl derivative with the piperazine ring, typically using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2R)-1-[4-(2-hydroxyphenyl)piperazin-1-yl]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
(1R,2R)-1-[4-(2-hydroxyphenyl)piperazin-1-yl]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol has a wide range of scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying receptor-ligand interactions.
Medicine: It may have potential therapeutic applications, such as acting as a ligand for certain receptors or enzymes.
Industry: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (1R,2R)-1-[4-(2-hydroxyphenyl)piperazin-1-yl]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The hydroxyphenyl group can form hydrogen bonds with amino acid residues in the active site of the target, while the piperazine ring can interact through hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bipyridyl: A symmetrical bipyridine commonly used as a ligand for chelating with metal ions.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound structurally similar to vitamin E.
Uniqueness
(1R,2R)-1-[4-(2-hydroxyphenyl)piperazin-1-yl]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol is unique due to its spirocyclic structure, which imparts rigidity and specific spatial orientation to the molecule. This structural feature can enhance its binding affinity and selectivity for certain biological targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
IUPAC Name |
(1R,2R)-1-[4-(2-hydroxyphenyl)piperazin-1-yl]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c27-20-8-4-3-7-19(20)25-13-15-26(16-14-25)21-17-5-1-2-6-18(17)23(22(21)28)9-11-24-12-10-23/h1-8,21-22,24,27-28H,9-16H2/t21-,22+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFVJHYJPSLDSAN-YADHBBJMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C(C(C3=CC=CC=C23)N4CCN(CC4)C5=CC=CC=C5O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNCCC12[C@H]([C@@H](C3=CC=CC=C23)N4CCN(CC4)C5=CC=CC=C5O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S*,4S*)-1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-(2-naphthyl)piperidin-3-ol](/img/structure/B3799651.png)

![7-chloro-4-[(4,4-difluoropiperidin-1-yl)carbonyl]-2-(1H-pyrazol-4-yl)quinoline](/img/structure/B3799669.png)


![(2-{[4-(4-methyl-2-pyrimidinyl)-1-piperazinyl]methyl}phenyl)methanol](/img/structure/B3799686.png)
![N-(3-{[ethyl(phenyl)amino]carbonyl}phenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B3799699.png)
![N-(2-fluorobenzyl)-N-[(4-methyl-1H-imidazol-5-yl)methyl]ethanamine](/img/structure/B3799717.png)
![2-methyl-8-[(4-methyl-2-oxo-2H-chromen-7-yl)methyl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3799727.png)
![3-{1-[2-(1H-imidazol-4-yl)ethyl]-4-phenyl-1H-imidazol-5-yl}-2-methoxyquinoline](/img/structure/B3799731.png)

![3-(3,4-dimethoxyphenyl)-N-[1-[5-methyl-1-(2-methylphenyl)pyrazol-4-yl]ethyl]propanamide](/img/structure/B3799744.png)
![1-(4-isopropyl-4H-1,2,4-triazol-3-yl)-N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]methanamine](/img/structure/B3799747.png)
![1-{3-[3-(4-biphenylylcarbonyl)-1-piperidinyl]-3-oxopropyl}-2-piperidinone](/img/structure/B3799753.png)
